molecular formula C11H8BrNO3 B1520196 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 1189107-54-7

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B1520196
CAS No.: 1189107-54-7
M. Wt: 282.09 g/mol
InChI Key: CSCYIJACNBZKHZ-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a unique chemical compound with the empirical formula C11H8BrNO3 . It is a solid substance with a molecular weight of 282.09 .


Synthesis Analysis

The synthesis of quinoline compounds has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1c(Br)ccc2cc(cnc12)C(O)=O . The InChI key for this compound is CSCYIJACNBZKHZ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Medicinal Chemistry Insights

Quinoline derivatives, such as 8-Hydroxyquinoline (8-HQ), have garnered attention due to their significant biological activities, making them a focal point in medicinal chemistry. Synthetic modifications of these derivatives aim to develop potent, target-based drug molecules for treating various life-threatening diseases. The metal chelation properties enhance their candidacy for addressing disorders like cancer, HIV, neurodegenerative diseases, and more. Studies suggest that the exploration of 8-hydroxyquinoline derivatives could lead to novel pharmacologically potent agents for anti-proliferative, anti-microbial, anti-fungal, and anti-viral therapies, as well as treatments for neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Analytical Applications

In analytical chemistry, quinoline derivatives serve as important reagents. For example, reversible indicators based on quinoline structures have been utilized in potassium bromate titrations, demonstrating their utility in precise analytical procedures. This showcases the chemical's role beyond pharmacological applications, highlighting its versatility in chemical analysis (Belcher, 1949).

Antioxidant Activity Studies

The investigation into the antioxidant activities of quinoline derivatives reflects their potential in mitigating oxidative stress-related conditions. The study of antioxidants and their mechanisms, involving quinoline structures, emphasizes the importance of these compounds in understanding the oxidative balance in biological systems. This line of research is vital for the development of therapies targeting diseases where oxidative stress plays a key role (Munteanu & Apetrei, 2021).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and causes serious eye irritation.

Properties

IUPAC Name

7-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCYIJACNBZKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670927
Record name 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-54-7
Record name 7-Bromo-4-hydroxy-8-methyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189107-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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